1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy-

melting point purity assessment pharmacopoeial identification

Method validation for chlorthalidone ANDA filings demands impurity reference standards with proven chromatographic resolution. Chlorthalidone Impurity J (3-(4-chlorophenyl)-3-hydroxyisoindolin-1-one) directly addresses this requirement: • RRT ~4.91 relative to chlorthalidone ensures baseline resolution from API and process impurities, satisfying ICH Q2(R1) specificity criteria for system suitability • Melting point 214-217 °C provides a rapid, low-cost identity confirmation test upon receipt; the 3-6 °C depression vs. chlorthalidone (218-220 °C) discriminates against mislabeled material • Supplied at ≥95% purity with comprehensive characterization data for immediate deployment in reversed-phase HPLC impurity profiling and ANDA submissions

Molecular Formula C14H10ClNO2
Molecular Weight 259.69 g/mol
CAS No. 956-92-3
Cat. No. B106263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy-
CAS956-92-3
Synonyms3-(4-Chlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one;  C 3/76
Molecular FormulaC14H10ClNO2
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C14H10ClNO2/c15-10-7-5-9(6-8-10)14(18)12-4-2-1-3-11(12)13(17)16-14/h1-8,18H,(H,16,17)
InChIKeyIVITWRDKZBYCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorthalidone Impurity J Procurement Baseline


1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- (CAS 956-92-3), also known as 3-(4-chlorophenyl)-3-hydroxyisoindolin-1-one, is a chlorinated isoindolinone derivative formally classified as a synthetic chemical intermediate and pharmacopoeial impurity. It is an analog of the thiazide-like diuretic Chlorthalidone, lacking the sulfonamide substituent . The compound is most frequently procured as Chlorthalidone Impurity J for use as an analytical reference standard or for structure–activity relationship (SAR) studies focused on the isoindolinone pharmacophore [1].

Product Type Certified impurity reference standard (Chlorthalidone Impurity J)
Primary Workflow HPLC impurity profiling and system suitability testing for ANDA submissions
Selection Context Des-sulfonamide isoindolinone marker; distinct from API and other process impurities

Why Impurity J Cannot Be Substituted


The isoindolinone ring system of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy-, combined with the absence of a sulfonamide group, produces distinct chromatographic retention behavior and UV spectral characteristics compared to both the parent drug Chlorthalidone and other thiazide diuretics. This structural divergence directly affects critical method validation parameters such as relative retention time (RRT) and resolution [1]. Generic substitution with other chlorthalidone-related impurities or thiazide diuretics cannot meet ICH Q2(R1) specificity requirements for impurity profiling, since each impurity must be individually resolved and quantified to establish system suitability for Abbreviated New Drug Applications (ANDAs) [2].

Distinct RRT of ~4.91 vs. chlorthalidone and other process impurities means other chlorthalidone-related impurities may not serve as equivalent system suitability markers.
Absence of the sulfonamide group alters UV spectral characteristics and solid-phase extraction behavior; thiazide diuretics cannot substitute for impurity-specific method validation.
Impurity reference standard purity tier (>=95%) differs from API calibrator grade (>=99%); procurement mismatch may compromise quantification accuracy in ANDA methods.

Quantitative Differentiation Evidence for Impurity J


Melting Point as Purity Assessment Criterion

The melting point of 1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- is reported to be 214–217 °C (ethanol) . In contrast, the parent drug Chlorthalidone has a melting point of 218–220 °C [1]. Although the range is narrow, the absence of a sulfonamide group in the impurity structure lowers the melting point approximately 3–6 °C relative to chlorthalidone, providing a simple thermophysical identifier that supports confirmation of identity and qualitative purity assessment during receipt of reference standards.

Melting Point
Head-to-head
214-217 °C vs. 218-220 °C (Δ ≈ 3-6 °C)
Supports rapid identity confirmation upon receipt of reference standard.
Open capillary; ethanol solvent as reported.
melting point purity assessment pharmacopoeial identification

HPLC Relative Retention Time Resolution

A validated RP-HPLC method for chlorthalidone impurity profiling demonstrates that the in-house stage-II process impurity (structurally consistent with 3-(4-chlorophenyl)-3-hydroxyisoindolin-1-one) exhibits a Relative Retention Time (RRT) of approximately 4.91 relative to chlorthalidone (RRT = 1.0) [1]. This large chromatographic separation is substantially greater than the RRT of 1.45 observed for the stage-III process impurity, confirming that this des-sulfonamide isoindolinone impurity is well-resolved from both the API and other closely related process impurities under the specified gradient conditions.

HPLC Relative Retention
Method context
RRT ≈ 4.91 vs. chlorthalidone (1.0); ΔRRT ≈ 3.91
Ensures baseline resolution from API and nearby process impurities.
Validated RP-HPLC; C8 column, gradient conditions may vary by system.
HPLC relative retention time impurity profiling

Impurity J Purity Grade vs. Reference Standard

Commercial suppliers offer 1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- (Chlorthalidone Impurity J) at a minimum purity of ≥95% by HPLC . In contrast, Chlorthalidone reference standards are specified at ≥99% purity . The intentionally lower purity specification for the impurity standard reflects its designated role as a process-related impurity marker rather than an active pharmaceutical ingredient calibrator; procurement of the ≥95% impurity grade is appropriate for system suitability testing and impurity quantification, while procurement of the ≥99% API reference standard is reserved for assay calibration.

Purity Specification
Data to verify
≥95% (HPLC) impurity grade vs. ≥99% API reference grade
Appropriate for system suitability; distinct tier from assay calibrator procurement.
Supplier specification; verify CoA for lot-specific purity.
reference standard purity impurity profiling quality control

Predicted LogP Comparison with Chlorthalidone

The predicted octanol-water partition coefficient (XLogP3) for 1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy- is 2.3 [1]. By comparison, Chlorthalidone exhibits an XLogP3 value of 0.9 [2]. The removal of the polar sulfonamide group in the impurity structure increases lipophilicity by approximately 1.4 log units, a substantial difference that is mechanistically consistent with its observed longer retention on reversed-phase HPLC columns.

Lipophilicity (LogP)
Class-level
XLogP3 2.3 vs. chlorthalidone 0.9 (Δ +1.4 log units)
Consistent with longer RP-HPLC retention; supports gradient optimization studies.
Computational prediction; experimental LogP may differ.
lipophilicity LogP chromatographic prediction

Procurement Scenarios for Chlorthalidone Impurity J


Reference Standard for Chlorthalidone Impurity Profiling

Procure this compound (≥95% purity) as the certified Impurity J reference standard for system suitability testing and impurity quantification in reversed-phase HPLC methods intended for Abbreviated New Drug Applications. Its RRT of ~4.91 relative to chlorthalidone ensures baseline resolution from the API and other process impurities, satisfying ICH Q2(R1) specificity criteria [1].

Melting Point for QC Identity Confirmation

Use the melting point range of 214–217 °C as a low-cost, rapid identity confirmation test upon receipt of the reference standard. The 3–6 °C depression relative to chlorthalidone (218–220 °C) provides a simple, discriminatory thermophysical marker to detect mislabeled or substituted material [1].

Method Development for Des-sulfonamide Impurity Resolution

Utilize this impurity as a model compound in HPLC method development studies aimed at optimizing separation of non-polar, des-sulfonamide degradation products from polar active pharmaceutical ingredients. Its elevated lipophilicity (XLogP3 2.3 vs. 0.9 for chlorthalidone) produces markedly different retention behavior, making it an ideal probe for gradient optimization [1].

SAR Studies on Isoindolinone Ion Transport Inhibitors

Incorporate this des-sulfonamide isoindolinone analog into SAR panels investigating the contribution of the sulfonamide moiety to thiazide-like diuretic activity. Because 3-(4-chlorophenyl)-3-hydroxyisoindolin-1-one possesses the core phthalimidine scaffold while lacking the pharmacophoric sulfonamide group, it serves as a critical negative control for elucidating the structural determinants of ion transport inhibition [1].

Application
Selection Property
Validation Focus
HPLC Impurity Profiling Reference Standard
RRT-based resolution from API and process impurities
System suitability and ICH Q2(R1) specificity verification
QC Identity Confirmation
Melting point depression vs. chlorthalidone
Rapid thermophysical receipt check to detect mislabeled material
HPLC Method Development for Non-Polar Impurities
Elevated lipophilicity vs. polar API
Gradient optimization probe for des-sulfonamide degradation product separation
SAR Studies on Isoindolinone Pharmacophore
Des-sulfonamide analog of thiazide-like diuretic scaffold
Negative control for sulfonamide contribution to ion transport inhibition
Quote Request

Request a Quote for 1H-Isoindol-1-one, 3-(4-chlorophenyl)-2,3-dihydro-3-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.